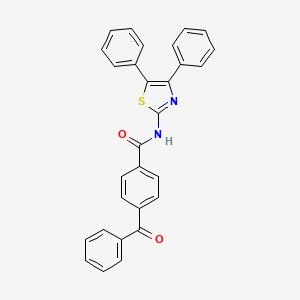

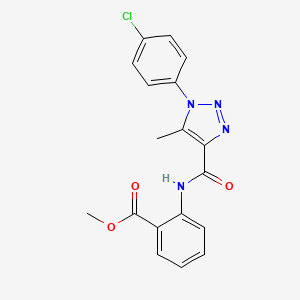

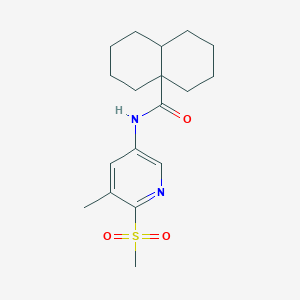

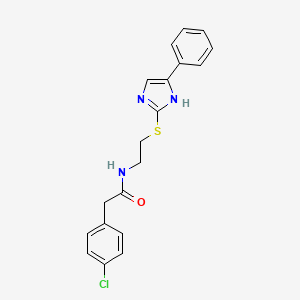

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are known for their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide”, focusing on six unique applications. Each application is given a separate and detailed section with a clear and descriptive heading.

Antioxidant Activities

Compounds related to thiazoles have been studied for their antioxidant properties. These compounds can help protect cells from oxidative stress, which is linked to various diseases including cancer and heart disease .

Antibacterial Activities

Thiazole derivatives have shown potential in combating bacterial infections. Research indicates that these compounds can be effective against a range of bacterial strains, contributing to the development of new antibacterial drugs .

Antiviral Activities

Some thiazole compounds have exhibited significant antiviral activities. They have been compared to commercial antiviral drugs like Ribavirin and are considered promising leads for antiviral therapeutics .

Antitumor and Cytotoxic Activities

Thiazoles have been synthesized and tested for their cytotoxicity against human tumor cell lines. Certain derivatives have demonstrated potent effects on cancer cells, such as prostate cancer, indicating their potential use in cancer therapy .

Antimicrobial Activities

Efforts have been made to study the pharmacological activities of thiazole derivatives as antimicrobial agents. These studies aim to combat drug resistance by pathogens and offer new solutions for treating infections .

Molecular Modelling and Biological Significance

The molecular structures of thiazole derivatives have been modeled to understand their biological significance better. This research aids in the design of compounds with specific pharmacological activities, such as anticancer or antimicrobial effects .

Springer Link - Antioxidant and Antibacterial Activities Springer Link - Antiviral Study Springer Link - Thiazoles with Diverse Biological Activities BMC Chemistry - Synthesis, Molecular Modelling

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The mechanism of action of these compounds often involves interactions with various biological targets, inducing a range of biological effects .

Safety and Hazards

The safety and hazards of thiazole derivatives can vary depending on the specific compound. For example, some thiazole derivatives have hazard statements such as H302, H312, H332, and precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . In recent years, there has been increasing interest in the synthesis of compounds containing the thiazole moiety due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure–activity relationship of bioactive molecules, as well as the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name |

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N2O2S/c32-26(21-12-6-2-7-13-21)22-16-18-24(19-17-22)28(33)31-29-30-25(20-10-4-1-5-11-20)27(34-29)23-14-8-3-9-15-23/h1-19H,(H,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGONKSCTWUGVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

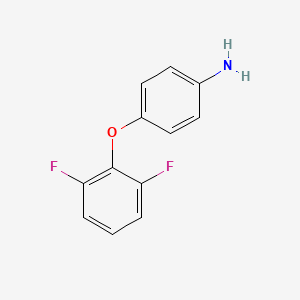

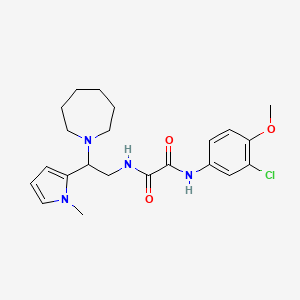

![2-(4-fluorophenyl)-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2951475.png)